N-(2-methoxyethyl)-3-nitropyridin-2-amine

Medicinal Chemistry ADME Properties Lead Optimization

Generic 3-nitropyridin-2-amine intermediates often fail to deliver the required ADME profiles in kinase inhibitor programs, causing costly delays. N-(2-Methoxyethyl)-3-nitropyridin-2-amine resolves this by providing a pre-functionalized scaffold with optimized lipophilicity (LogP 1.64 vs. 0.62 for the unsubstituted parent) and distinct hydrogen-bonding capacity. Key advantages: - Validated core for kinase inhibitor libraries as disclosed in WO2011/123609 A1 - Non-interchangeable with parent 2-amino-3-nitropyridine due to unique steric and electronic effects - ≥95% purity, ready for nitro reduction and further derivatization in medchem campaigns

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 866010-53-9
Cat. No. B1276904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-nitropyridin-2-amine
CAS866010-53-9
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOCCNC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10)
InChIKeyGMNGFFZTDVVXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)-3-nitropyridin-2-amine Overview


N-(2-methoxyethyl)-3-nitropyridin-2-amine, a pyridine derivative with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol, is a specialized building block in organic and medicinal chemistry . Its structure features a pyridine ring substituted with a nitro group at the 3-position and a 2-methoxyethylamino group at the 2-position, conferring distinct physicochemical properties [1]. This compound is utilized as an intermediate in the synthesis of more complex molecules, particularly in the context of kinase inhibitor development, as indicated by its inclusion in patent literature .

Differentiation of N-(2-Methoxyethyl)-3-nitropyridin-2-amine


Simple substitution of N-(2-methoxyethyl)-3-nitropyridin-2-amine with other 3-nitropyridin-2-amine derivatives is not feasible due to the profound impact of the 2-methoxyethyl substituent on the molecule's physicochemical and biological profile. The presence of this specific N-alkyl chain significantly alters hydrogen bonding capacity, lipophilicity (LogP), and steric bulk compared to the parent 2-amino-3-nitropyridine (CAS 4214-75-9) or other N-alkyl variants . These alterations directly influence solubility, membrane permeability, and target binding affinity in downstream applications, as demonstrated in structure-activity relationship (SAR) studies for related kinase inhibitor programs [1]. Therefore, the specific substitution pattern of N-(2-methoxyethyl)-3-nitropyridin-2-amine is not a trivial variation but a defined design element intended to achieve a particular chemical or biological outcome, making generic interchange impossible without risking failure in complex synthetic sequences or loss of desired bioactivity.

N-(2-Methoxyethyl)-3-nitropyridin-2-amine: Quantitative Evidence


Enhanced Lipophilicity Over Parent Core

The addition of the 2-methoxyethyl group to the 2-amino position of the 3-nitropyridine scaffold substantially increases its calculated lipophilicity. The target compound has a calculated partition coefficient (cLogP) of 1.64 . In contrast, the parent compound, 3-nitropyridin-2-amine (CAS 4214-75-9), which lacks this N-alkyl chain, is significantly less lipophilic with a predicted cLogP of approximately 0.62 [1]. This increased lipophilicity is a critical parameter influencing passive membrane permeability and distribution within biological systems, a common optimization goal in drug discovery .

Medicinal Chemistry ADME Properties Lead Optimization

Patented Kinase Inhibitor Intermediate

The unique value of N-(2-methoxyethyl)-3-nitropyridin-2-amine is concretely demonstrated by its explicit use as a chemical intermediate in the synthesis of biologically active compounds, as disclosed in patent WO2011/123609 A1 [1]. The patent, assigned to Glaxo Group Limited, describes the compound's role on page/column 72 within the synthetic pathway for a series of kinase inhibitors . This documented use distinguishes it from numerous other nitropyridine derivatives that have no such published, high-value application. The incorporation of this specific intermediate suggests that the 2-methoxyethyl-3-nitropyridine scaffold provides a crucial structural feature or reactivity handle essential for the final inhibitor's activity, a detail not found for many close analogs.

Kinase Inhibition Patent Chemistry Synthetic Methodology

Increased Flexibility and Hydrogen Bonding

The introduction of the 2-methoxyethyl chain on the 2-amino group increases the number of rotatable bonds to 4, compared to 0 for the unsubstituted 3-nitropyridin-2-amine core (CAS 4214-75-9) . This increased flexibility can be advantageous for adapting to the dynamic environment of a protein binding pocket. Furthermore, the ether oxygen in the methoxyethyl group provides an additional hydrogen bond acceptor site, increasing the polar surface area (PSA) to 79.97 Ų [1]. While this is only a modest increase from the parent core (approx. 68 Ų), it provides an additional point of interaction that can be exploited in structure-based drug design to enhance binding affinity or selectivity .

Molecular Recognition Target Engagement Solubility Enhancement

N-(2-Methoxyethyl)-3-nitropyridin-2-amine Application Scenarios


Kinase Inhibitor Library Synthesis

Based on its disclosed use in patent WO2011/123609 A1, this compound is an ideal starting material for medicinal chemistry teams focused on developing kinase inhibitors [1]. The 2-methoxyethyl-3-nitropyridine scaffold can serve as a privileged core for generating focused libraries, where the nitro group can be reduced to an amine for further derivatization, and the methoxyethyl chain provides a favorable ADME starting point . Procuring this specific intermediate ensures access to a validated chemical space described in competitive intellectual property.

ADME Property Optimization

For projects where the 3-nitropyridin-2-amine core has been identified as a promising hit, N-(2-methoxyethyl)-3-nitropyridin-2-amine serves as a key analog for structure-property relationship (SPR) studies [1]. Its significantly higher calculated LogP (1.64) compared to the unsubstituted parent (0.62) allows medicinal chemists to systematically explore the impact of lipophilicity on solubility, permeability, and metabolic stability without altering the core pharmacophore . This makes it a valuable tool for fine-tuning a lead compound's drug-like properties.

Analytical Method Reference Standard

The well-defined structure of N-(2-methoxyethyl)-3-nitropyridin-2-amine makes it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, used to monitor reactions involving this class of nitropyridine intermediates [1]. Its unique molecular weight (197.19 g/mol) and specific retention time can be used to ensure reaction completion and product purity in complex synthetic mixtures, which is critical for reproducible research and manufacturing .

Antimicrobial SAR Investigation

Derivatives of 3-nitropyridin-2-amine have shown potential as antimicrobial agents [1]. N-(2-methoxyethyl)-3-nitropyridin-2-amine, with its increased lipophilicity and hydrogen bonding potential, can be used as a specific comparator in SAR studies to understand how N-alkyl modifications influence activity against bacterial or fungal targets . This approach allows researchers to dissect the contribution of the 2-methoxyethyl group to potency, selectivity, and cytotoxicity relative to simpler N-alkyl or unsubstituted analogs.

Technical Documentation Hub

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